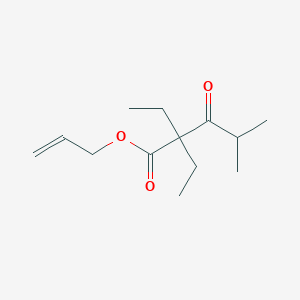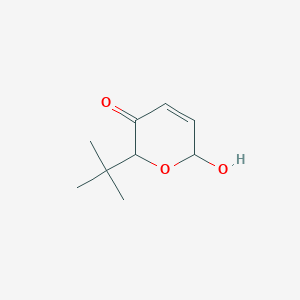
2-tert-Butyl-6-hydroxy-2H-pyran-3(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-6-hydroxy-2H-pyran-3(6H)-one is an organic compound belonging to the class of pyranones Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-hydroxy-2H-pyran-3(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, starting from a 2-tert-butyl-3-hydroxy-4-pentenoic acid derivative, cyclization can be induced using a dehydrating agent like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as Lewis acids or bases can be employed to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-6-hydroxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2-tert-butyl-6-oxo-2H-pyran-3(6H)-one.
Reduction: Formation of 2-tert-butyl-6-hydroxy-2H-pyran-3(6H)-ol.
Substitution: Formation of various substituted pyranones depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-6-hydroxy-2H-pyran-3(6H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the hydroxyl group allows for hydrogen bonding interactions, which can be crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-4-hydroxy-2H-pyran-3(6H)-one: Similar structure but with the hydroxyl group at a different position.
2-tert-Butyl-6-methoxy-2H-pyran-3(6H)-one: Contains a methoxy group instead of a hydroxyl group.
2-tert-Butyl-6-chloro-2H-pyran-3(6H)-one: Contains a chloro group instead of a hydroxyl group.
Uniqueness
2-tert-Butyl-6-hydroxy-2H-pyran-3(6H)-one is unique due to the specific positioning of the tert-butyl and hydroxyl groups, which can influence its reactivity and biological activity. The hydroxyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
113509-50-5 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
6-tert-butyl-2-hydroxy-2H-pyran-5-one |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)8-6(10)4-5-7(11)12-8/h4-5,7-8,11H,1-3H3 |
Clave InChI |
IKHVNTHWPYPUBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1C(=O)C=CC(O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
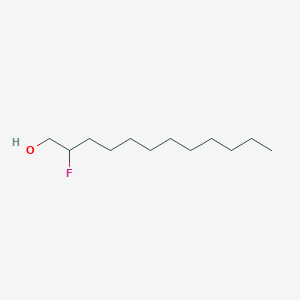

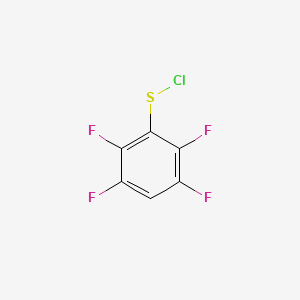
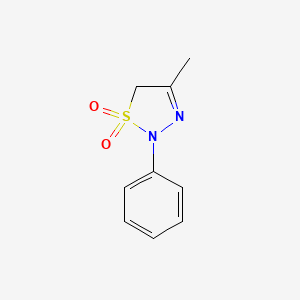
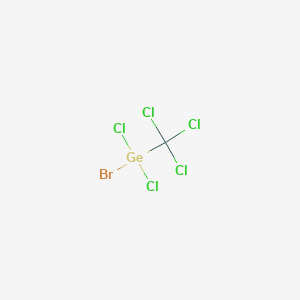
![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
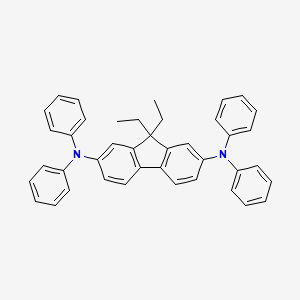
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
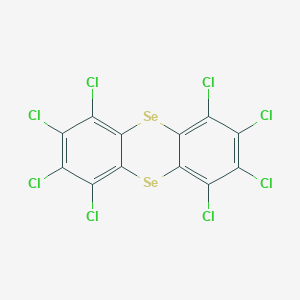
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
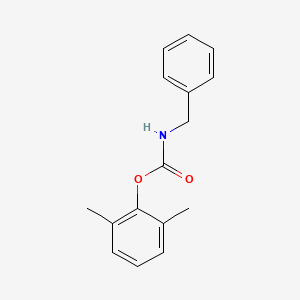
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
